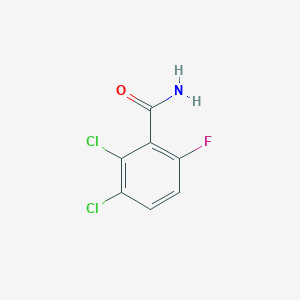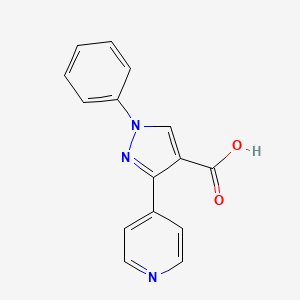
5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives like our compound often involves multistep chemical reactions that can include cycloaddition, substitution, and amidation processes. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of triazole amino acids, demonstrating regiocontrolled synthesis of triazole scaffolds, which could be applicable to the synthesis of our compound (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their chemical behavior and potential applications. X-ray diffraction techniques and density functional theory (DFT) have been employed to determine the structure of similar compounds, revealing dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including Dimroth rearrangement, cycloaddition, and substitution reactions. These reactions are pivotal in modifying the triazole core for specific applications or for the synthesis of more complex molecules. The Dimroth rearrangement, for example, is a reaction that some triazole compounds may undergo, affecting their chemical structure and properties (Sutherland & Tennant, 1971).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to the specified triazole derivative have been synthesized and evaluated for their antimicrobial activities. For instance, a study reported the synthesis of novel 1,2,4-triazole derivatives and tested them for antimicrobial efficacy. Some of these compounds exhibited good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
A specific application in materials science is the use of triazole derivatives as corrosion inhibitors for metals. A study demonstrated that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibits the corrosion of mild steel in a hydrochloric acid medium, achieving an inhibition efficiency of up to 98% (Bentiss et al., 2009).
Synthesis of Biologically Active Compounds
The chemistry of triazole derivatives has been explored for the synthesis of biologically active compounds. For example, a study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates revealed their use in creating triazole-based scaffolds for peptidomimetics and other active compounds. This work highlights the utility of triazole chemistry in drug discovery and development (Ferrini et al., 2015).
Antitumor Activity
Research has also focused on the synthesis and evaluation of triazole derivatives as antitumor agents. One study synthesized novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of triazole derivatives in cancer therapy (Hassan et al., 2014).
Corrosion Control
Another important application is in corrosion control, where triazole derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. This underscores their significance in protecting industrial materials from corrosive damage (Elbelghiti et al., 2016).
Propiedades
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O4/c1-3-31-16-7-5-4-6-13(16)23-17(28)11-27-19(22)18(25-26-27)20(29)24-14-10-12(21)8-9-15(14)30-2/h4-10H,3,11,22H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRHRXIRFYPACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


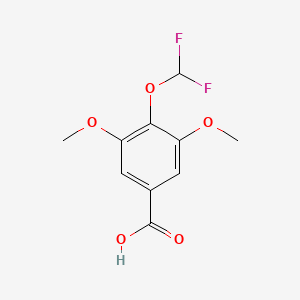
![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)
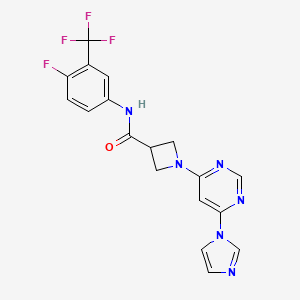

![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)
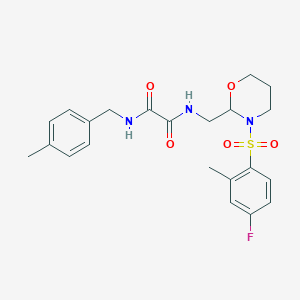
![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)
![Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride](/img/structure/B2492691.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

